molecular formula C9H18N4 B2728031 5-{[isopropyl(methyl)amino]methyl}-1-methyl-1H-pyrazol-3-amine CAS No. 1856068-32-0

5-{[isopropyl(methyl)amino]methyl}-1-methyl-1H-pyrazol-3-amine

Cat. No.: B2728031
CAS No.: 1856068-32-0
M. Wt: 182.271
InChI Key: XDLGSQDZRFDYRO-UHFFFAOYSA-N
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Description

“5-{[isopropyl(methyl)amino]methyl}-1-methyl-1H-pyrazol-3-amine” is a chemical compound . It is a derivative of pyrazole, which is a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms . Pyrazole derivatives are known to have a wide range of applications in the pharmaceutical and agrochemical industries .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrazole ring, which is a five-membered aromatic ring containing two nitrogen atoms . The compound also contains an isopropyl(methyl)amino group and a methyl group attached to the pyrazole ring .


Chemical Reactions Analysis

Pyrazole derivatives, including “this compound”, can undergo a variety of chemical reactions. The amino group in these compounds is a common reaction center that can react with acids or acyl groups to form corresponding salts or amides .

Safety and Hazards

While specific safety and hazard information for “5-{[isopropyl(methyl)amino]methyl}-1-methyl-1H-pyrazol-3-amine” was not found, it’s important to handle all chemical compounds with care. For example, some related compounds are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

1-methyl-5-[[methyl(propan-2-yl)amino]methyl]pyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N4/c1-7(2)12(3)6-8-5-9(10)11-13(8)4/h5,7H,6H2,1-4H3,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDLGSQDZRFDYRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C)CC1=CC(=NN1C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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